molecular formula C22H27FN2O3S B3984516 N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide

Cat. No. B3984516
M. Wt: 418.5 g/mol
InChI Key: AEQPAUINYLKIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide, also known as FC-1271a, is a novel compound that has attracted significant attention in scientific research. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels.

Mechanism of Action

The mechanism of action of N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide involves the inhibition of DPP-4, which is a peptidase enzyme that cleaves GLP-1 and GIP. By inhibiting DPP-4, this compound increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion. This results in improved glycemic control and a reduction in blood glucose levels.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, this compound has been shown to improve glucose tolerance, increase insulin secretion, and reduce blood glucose levels. This compound has also been shown to have beneficial effects on lipid metabolism, including a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels.

Advantages and Limitations for Lab Experiments

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for DPP-4 inhibition. This compound is also easy to synthesize and has a low risk of adverse effects. However, this compound has some limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the research and development of N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide. One area of focus is the optimization of the synthesis method to improve yields and purity. Another area of focus is the evaluation of the safety and efficacy of this compound in clinical trials. This compound may also have potential applications in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, the development of novel DPP-4 inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents for the treatment of type 2 diabetes mellitus.

Scientific Research Applications

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors have been shown to improve glycemic control by increasing the levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are hormones that stimulate insulin secretion and inhibit glucagon secretion. This compound has been shown to be a highly potent and selective inhibitor of DPP-4, with a low risk of hypoglycemia and other adverse effects.

properties

IUPAC Name

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O3S/c23-19-11-13-21(14-12-19)29(27,28)25(20-9-5-2-6-10-20)17-22(26)24-16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,20H,2,5-6,9-10,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQPAUINYLKIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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